![molecular formula C25H27N3O2S B303949 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B303949.png)
3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB1 receptor antagonist and is known to have a significant impact on the endocannabinoid system.
Wirkmechanismus
The mechanism of action of 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves the inhibition of the CB1 receptor. This receptor is known to play a significant role in the regulation of appetite, metabolism, and energy balance. By inhibiting this receptor, the compound can help regulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione have been studied extensively. It has been found to have a significant impact on the endocannabinoid system, which is involved in the regulation of various physiological processes. The compound has been shown to have potential in the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of inhibiting this receptor on various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione. One potential direction is to investigate its potential in the treatment of addiction, anxiety, and depression. Additionally, researchers may explore the potential of this compound in the treatment of other metabolic disorders and investigate its long-term safety and efficacy. Further research may also focus on the development of more specific CB1 receptor antagonists with fewer off-target effects.
Conclusion:
In conclusion, 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is a compound with significant potential in scientific research. Its specificity for the CB1 receptor makes it a valuable tool for investigating the effects of inhibiting this receptor on various physiological processes. Future research may focus on exploring its potential in the treatment of addiction, anxiety, and depression, as well as other metabolic disorders.
Synthesemethoden
The synthesis of 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves several steps. The first step involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoacetophenone to produce 4-(6-methyl-1,3-benzothiazol-2-yl)acetophenone. The second step involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)acetophenone with cyclohexylmethylamine to produce 3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
The CB1 receptor antagonist has been studied extensively for its potential applications in various fields. It has been found to have significant potential in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Additionally, this compound has been shown to have potential in the treatment of addiction, anxiety, and depression.
Eigenschaften
Produktname |
3-[(Cyclohexylmethyl)amino]-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione |
---|---|
Molekularformel |
C25H27N3O2S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
3-(cyclohexylmethylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H27N3O2S/c1-16-7-12-20-22(13-16)31-24(27-20)18-8-10-19(11-9-18)28-23(29)14-21(25(28)30)26-15-17-5-3-2-4-6-17/h7-13,17,21,26H,2-6,14-15H2,1H3 |
InChI-Schlüssel |
OBQRXXDGKZFRBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5CCCCC5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCC5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.